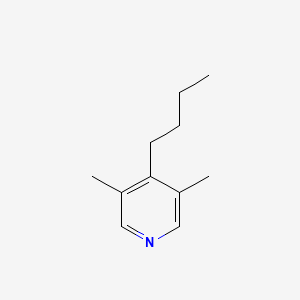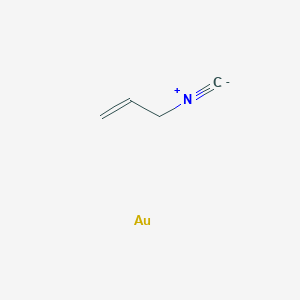
Gold;3-isocyanoprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold;3-isocyanoprop-1-ene is a compound that features a gold atom bonded to a 3-isocyanoprop-1-ene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gold;3-isocyanoprop-1-ene typically involves the reaction of gold precursors with 3-isocyanoprop-1-ene under controlled conditions. One common method involves the use of gold chloride (AuCl) as a starting material, which reacts with 3-isocyanoprop-1-ene in the presence of a suitable reducing agent to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Gold;3-isocyanoprop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The isocyanoprop-1-ene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles. Substitution reactions can result in a variety of gold-ligand complexes.
Applications De Recherche Scientifique
Gold;3-isocyanoprop-1-ene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying gold-based interactions with biological molecules.
Mécanisme D'action
The mechanism by which Gold;3-isocyanoprop-1-ene exerts its effects involves the interaction of the gold center with various molecular targets. In catalytic applications, the gold atom can facilitate the formation and breaking of chemical bonds through coordination with reactants. The isocyanoprop-1-ene ligand can stabilize the gold center and influence its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other gold-ligand complexes such as gold;3-isocyanoprop-2-ene and gold;3-isocyanoprop-1-yne. These compounds share structural similarities but differ in the nature of the ligand attached to the gold atom .
Uniqueness
Gold;3-isocyanoprop-1-ene is unique due to the specific electronic and steric properties imparted by the 3-isocyanoprop-1-ene ligand. This uniqueness can influence its reactivity and stability compared to other gold-ligand complexes, making it particularly useful in certain catalytic and material science applications .
Propriétés
Numéro CAS |
111378-44-0 |
|---|---|
Formule moléculaire |
C4H5AuN |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
gold;3-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N.Au/c1-3-4-5-2;/h3H,1,4H2; |
Clé InChI |
JAPGXNKPCXUMEI-UHFFFAOYSA-N |
SMILES canonique |
C=CC[N+]#[C-].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
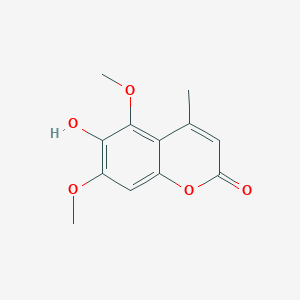

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
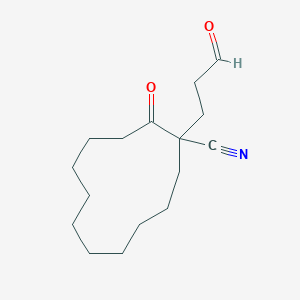
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
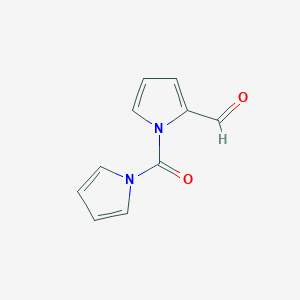
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
